molecular formula C13H15N3O4 B14181855 Diethyl 5-(azidomethyl)benzene-1,3-dicarboxylate CAS No. 918810-61-4

Diethyl 5-(azidomethyl)benzene-1,3-dicarboxylate

Cat. No.: B14181855
CAS No.: 918810-61-4
M. Wt: 277.28 g/mol
InChI Key: XTMQGPUDUOMUDK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5-(azidomethyl)benzene-1,3-dicarboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for esterification and bromination steps, and large-scale batch reactors for the azidation step. The reaction conditions are carefully controlled to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-(azidomethyl)benzene-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, DMF, and other nucleophiles.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF).

    Cycloaddition: Alkynes, copper(I) catalysts.

Major Products

    Substitution: Various substituted benzene-1,3-dicarboxylates.

    Reduction: Diethyl 5-(aminomethyl)benzene-1,3-dicarboxylate.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

Diethyl 5-(azidomethyl)benzene-1,3-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including triazoles and other heterocycles.

    Biology: It is used in bioconjugation reactions, where the azide group reacts with alkynes to label biomolecules.

    Medicine: It is explored for its potential in drug development, particularly in the synthesis of bioactive molecules.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 5-(azidomethyl)benzene-1,3-dicarboxylate involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, which are important in various biological and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the triazole derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 5-(azidomethyl)benzene-1,3-dicarboxylate is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and allows for specific applications in cycloaddition reactions and bioconjugation. This makes it a valuable compound in the synthesis of triazoles and other bioactive molecules .

Properties

CAS No.

918810-61-4

Molecular Formula

C13H15N3O4

Molecular Weight

277.28 g/mol

IUPAC Name

diethyl 5-(azidomethyl)benzene-1,3-dicarboxylate

InChI

InChI=1S/C13H15N3O4/c1-3-19-12(17)10-5-9(8-15-16-14)6-11(7-10)13(18)20-4-2/h5-7H,3-4,8H2,1-2H3

InChI Key

XTMQGPUDUOMUDK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)CN=[N+]=[N-])C(=O)OCC

Origin of Product

United States

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